rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
Description
rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a methoxyphenyl group
Properties
CAS No. |
34919-28-3 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a methylene iodide and a zinc-copper couple are used to convert an alkene into a cyclopropane.
Functional Group Introduction: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of cyclopropane-1-methanol derivatives.
Substitution: Formation of various substituted phenylcyclopropane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions due to its chiral nature.
Medicine: Potential use in drug development for its unique structural properties.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The methoxyphenyl group could play a role in binding interactions, while the cyclopropane ring might influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar compounds include:
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid: Lacks the chiral center, making it less stereochemically complex.
2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Has a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
2-(4-methoxyphenyl)cyclopropane-1-methanol: Has an alcohol group instead of a carboxylic acid group, influencing its chemical behavior.
rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which can impart distinct physical and chemical properties.
Biological Activity
The compound rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid, also known by its CAS number 34919-28-3, is a cyclopropanecarboxylic acid derivative that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- Melting Point : 112-113 °C
- Boiling Point : 357.5 °C (predicted)
- Density : 1.250 g/cm³ (predicted)
- pKa : 4.61 (predicted)
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Ethylene Biosynthesis Inhibition :
- Cyclopropanecarboxylic acids have been studied for their role in inhibiting ethylene production in plants. Ethylene is a key hormone involved in fruit ripening and senescence. The compound acts as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene biosynthesis in plants like Arabidopsis thaliana .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Study on Ethylene Inhibition
A significant study focused on the interaction of this compound with ACO enzymes demonstrated promising results in terms of binding affinity and inhibition efficiency. The molecular docking analysis revealed that this compound has a favorable binding profile compared to known inhibitors.
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M⁻¹) |
|---|---|---|
| This compound | -6.5 | 5.9385 × 10⁴ |
| Methylcyclopropane | -3.1 | 0.188 × 10³ |
| Pyrazinoic Acid | -5.3 | 7.61 × 10³ |
This data indicates that this compound has a significantly higher binding affinity than both methylcyclopropane and pyrazinoic acid, suggesting its potential as a more effective inhibitor .
Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant capacity of this compound using DPPH radical scavenging methods. The results indicated that the compound exhibited moderate antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
